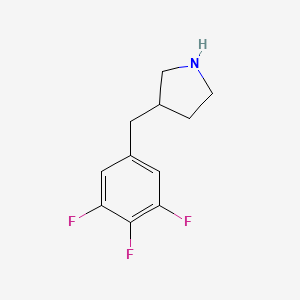

3-(3,4,5-Trifluorobenzyl)pyrrolidine

Description

Contextual Background of Pyrrolidine (B122466) Heterocycles in Synthetic Chemistry and Chemical Biology

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of synthetic chemistry and chemical biology. chemeo.comchemrxiv.org This structural motif is a privileged scaffold, frequently found in a vast array of natural products, pharmaceuticals, and catalysts. chemeo.comosi.lv Its prevalence stems from a combination of desirable physicochemical properties and versatile reactivity.

In synthetic chemistry, pyrrolidine and its derivatives are invaluable building blocks. nih.gov The stereocenters that can be readily introduced into the pyrrolidine ring make it a key component in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. chemeo.com Various synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine core, reflecting its importance in the synthesis of complex molecules. nih.gov

Significance of Trifluorobenzyl Moieties in Organic Synthesis and Molecular Design

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. matrixscientific.com The trifluorobenzyl moiety, in particular, has garnered considerable attention for its unique electronic and steric characteristics. nbinno.com

The strong electron-withdrawing nature of the three fluorine atoms on the benzyl (B1604629) group significantly alters the electronic properties of the aromatic ring. matrixscientific.com This can influence the acidity or basicity of nearby functional groups, impact reaction mechanisms, and affect the binding affinity of the molecule to its biological target. matrixscientific.comnih.gov The trifluoromethyl group, a component of the trifluorobenzyl moiety, is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. matrixscientific.com This can lead to improved pharmacokinetic profiles of drug candidates. matrixscientific.com

Rationale for the Academic Investigation of 3-(3,4,5-Trifluorobenzyl)pyrrolidine as a Research Target and Chemical Scaffold

The academic investigation of this compound is driven by the synergistic combination of the advantageous properties of both the pyrrolidine ring and the trifluorobenzyl moiety. The pyrrolidine core provides a robust and stereochemically defined scaffold, while the trifluorobenzyl group offers a means to modulate electronic and pharmacokinetic properties. chemeo.comnbinno.com

This specific substitution pattern, with the trifluorobenzyl group at the 3-position of the pyrrolidine ring, allows for the exploration of structure-activity relationships in a systematic manner. By keeping the pyrrolidine scaffold constant and varying the substitution on the benzyl ring, researchers can probe the effects of fluorine substitution on biological activity.

The synthesis of this compound and its analogs presents an interesting challenge for synthetic chemists, requiring the development of efficient and stereoselective methods for its construction. Potential synthetic strategies could involve the alkylation of a suitable pyrrolidine precursor with a 3,4,5-trifluorobenzyl halide or the reductive amination of a ketone bearing the trifluorobenzyl group.

Overview of Research Directions for this compound

The unique structural features of this compound open up several promising avenues for research. A primary focus is its potential application in medicinal chemistry as a scaffold for the development of novel therapeutic agents. Given the prevalence of the pyrrolidine ring in central nervous system (CNS) active compounds, this molecule could be a starting point for the design of new drugs targeting neurological disorders. chemeo.com The trifluorobenzyl group could enhance blood-brain barrier permeability, a crucial factor for CNS-targeting drugs. matrixscientific.com

Another area of investigation is its use as a ligand in catalysis. The nitrogen atom of the pyrrolidine ring can coordinate to metal centers, and the electronic properties of the trifluorobenzyl group could influence the catalytic activity and selectivity of the resulting metal complex.

Furthermore, the compound could serve as a molecular probe to study biological processes. The fluorine atoms can be used as reporters in ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics in biological systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12F3N |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

3-[(3,4,5-trifluorophenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C11H12F3N/c12-9-4-8(5-10(13)11(9)14)3-7-1-2-15-6-7/h4-5,7,15H,1-3,6H2 |

InChI Key |

IJKONAHIKAIYOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1CC2=CC(=C(C(=C2)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Transformations of 3 3,4,5 Trifluorobenzyl Pyrrolidine

Stereoselective and Regioselective Synthesis of 3-(3,4,5-Trifluorobenzyl)pyrrolidine

The construction of the 3-substituted pyrrolidine (B122466) core with the desired stereochemistry and regiochemistry is a critical aspect of its synthesis. While specific literature on the synthesis of this compound is not extensively available in publicly accessible domains, general and established synthetic strategies for 3-arylmethylpyrrolidines can be extrapolated.

Development and Optimization of Synthetic Routes

The synthesis of this compound can be approached through several strategic disconnections. A common method involves the introduction of the 3,4,5-trifluorobenzyl moiety onto a pre-existing pyrrolidine precursor or the cyclization of an acyclic precursor already bearing this group.

One potential route involves the alkylation of a suitable pyrrolidine-3-carboxylate or a related enamine derivative with 3,4,5-trifluorobenzyl bromide. This approach requires careful optimization of reaction conditions, including the choice of base, solvent, and temperature, to maximize the yield of the desired 3-substituted product and minimize side reactions such as N-alkylation or dialkylation. Subsequent decarboxylation would then yield the target compound.

Another viable strategy is the reductive amination of a 3-(3,4,5-trifluorobenzoyl)pyrrolidine precursor . This ketone intermediate could potentially be synthesized via Friedel-Crafts acylation of a suitable pyrrole (B145914) derivative followed by reduction of the pyrrole ring. The subsequent reduction of the ketone and the pyrrolidine nitrogen protecting group would lead to the final product.

Michael addition of a nucleophilic pyrrolidine equivalent to a 3,4,5-trifluorobenzylidene acceptor is another plausible pathway. The optimization of this route would focus on controlling the stereoselectivity of the conjugate addition.

Below is a hypothetical comparison of potential synthetic routes, which would require experimental validation.

| Synthetic Route | Key Reaction | Potential Advantages | Potential Challenges |

| Alkylation of Pyrrolidine-3-carboxylate | C-Alkylation | Readily available starting materials. | Control of regioselectivity (C- vs. N-alkylation), potential for over-alkylation. |

| Reductive Amination | Ketone Reduction & Imine Formation | Potentially high yielding. | Synthesis of the ketone precursor may be multi-step. |

| Michael Addition | Conjugate Addition | Good potential for stereocontrol. | Synthesis of the Michael acceptor, control of 1,4- vs. 1,2-addition. |

Asymmetric Synthesis Approaches to Enantiopure this compound

The presence of a stereocenter at the 3-position of the pyrrolidine ring necessitates the development of asymmetric synthetic methods to obtain enantiomerically pure forms of this compound.

Chiral pool synthesis is a prominent strategy, utilizing readily available chiral starting materials such as L- or D-proline. For instance, functional group manipulation of a protected 4-hydroxyproline (B1632879) derivative could provide a key intermediate for the introduction of the trifluorobenzyl group.

Asymmetric catalysis offers a more versatile approach. This could involve:

Catalytic asymmetric hydrogenation of a suitably substituted pyrrole or pyrroline (B1223166) precursor. Chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, are often employed for this purpose.

Organocatalytic asymmetric Michael addition of a nucleophile to a 3,4,5-trifluorobenzylidene-containing acceptor, using chiral secondary amine catalysts (e.g., proline derivatives) to induce enantioselectivity.

The choice of the asymmetric strategy would depend on the desired enantiomer and the scalability of the process.

Functionalization and Derivatization Strategies for this compound

Once synthesized, the this compound scaffold can be further modified at several positions to generate a library of analogues for various applications.

N-Substituted this compound Analogues

The secondary amine of the pyrrolidine ring is a prime site for functionalization. Standard N-alkylation, N-acylation, and N-arylation reactions can be employed to introduce a wide variety of substituents.

| Reaction Type | Reagents and Conditions | Resulting Analogue |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, Et₃N), solvent (e.g., CH₃CN, DMF) | N-Alkyl-3-(3,4,5-trifluorobenzyl)pyrrolidine |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | N-Alkyl-3-(3,4,5-trifluorobenzyl)pyrrolidine |

| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine, Et₃N), solvent (e.g., CH₂Cl₂, THF) | N-Acyl-3-(3,4,5-trifluorobenzyl)pyrrolidine |

| N-Arylation | Aryl halide, palladium catalyst, phosphine ligand, base (e.g., Buchwald-Hartwig amination) | N-Aryl-3-(3,4,5-trifluorobenzyl)pyrrolidine |

| N-Sulfonylation | Sulfonyl chloride, base (e.g., pyridine, Et₃N) | N-Sulfonyl-3-(3,4,5-trifluorobenzyl)pyrrolidine |

These modifications can significantly alter the physicochemical properties of the parent molecule, such as its basicity, lipophilicity, and hydrogen bonding capacity.

Modifications and Substitutions on the Pyrrolidine Ring System

Functionalization of the pyrrolidine ring itself, beyond the nitrogen atom, offers another avenue for structural diversification. This is more challenging due to the generally lower reactivity of the C-H bonds of the saturated ring.

Potential strategies could include:

Directed C-H activation/functionalization : Utilizing a directing group, possibly installed on the nitrogen atom, to achieve regioselective functionalization of the C2, C4, or C5 positions.

Synthesis from functionalized precursors : Building the pyrrolidine ring with desired substituents already in place. For example, starting from a substituted succinimide (B58015) or a derivative of glutamic acid.

Structural Elaboration of the 3,4,5-Trifluorobenzyl Moiety

The 3,4,5-trifluorobenzyl group provides a unique electronic signature to the molecule. While the fluorine atoms are generally unreactive towards substitution, their presence activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms, particularly the one at the 4-position, under forcing conditions with strong nucleophiles.

This could allow for the introduction of various functional groups, such as:

Alkoxy groups (from alkoxides)

Amino groups (from amines)

Thiol groups (from thiols)

Such modifications would dramatically alter the electronic properties and substitution pattern of the aromatic ring, providing access to a diverse set of analogues.

Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, enhance safety, and improve cost-effectiveness. ctfassets.net The synthesis of complex molecules like this compound provides significant opportunities to integrate these principles, moving away from traditional, multi-step processes that often generate substantial waste.

Key green chemistry concepts applicable to the synthesis of this target molecule include maximizing atom economy, employing catalysis, using safer solvents, and reducing energy consumption. pharmtech.com Metrics such as Process Mass Intensity (PMI) and the Environmental Factor (E-Factor) are crucial tools for quantifying the "greenness" of a synthetic route. pharmtech.comsyrris.com PMI calculates the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final active pharmaceutical ingredient (API), while the E-Factor measures the mass of waste produced per kilogram of product. pharmtech.commdpi.com The pharmaceutical sector typically has high E-Factors, often between 25 and 100, highlighting the urgent need for more efficient synthesis. pharmtech.com

A potential synthetic approach to 3-aryl pyrrolidines involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. chemrxiv.orgnih.gov Applying green chemistry principles to such a route for this compound would involve several optimizations. For instance, selecting a highly efficient catalyst to minimize metal waste, using a renewable or recyclable solvent, and designing the process to run at lower temperatures would significantly improve its sustainability profile. Continuous flow processing is another green technology that can enhance reaction control, reduce waste, and improve safety and efficiency. syrris.com

Below is a comparative data table illustrating a hypothetical traditional synthesis versus a greener, catalyzed approach for a key synthetic step, highlighting the potential improvements based on green chemistry metrics.

| Parameter | Hypothetical Traditional Route (e.g., Grignard coupling followed by reduction) | Hypothetical Green Catalytic Route (e.g., Direct Hydroarylation) |

|---|---|---|

| Key Transformation | Formation of the C-C bond between the pyrrolidine precursor and the fluorinated ring. | Direct palladium-catalyzed coupling of a pyrroline with 1-bromo-3,4,5-trifluorobenzene. |

| Reagents | Stoichiometric magnesium, multi-step protection/deprotection, stoichiometric reducing agents (e.g., LiAlH₄). | Catalytic amount of Palladium complex, base, reducing agent (e.g., formic acid). |

| Solvents | Anhydrous ethers (e.g., THF, Diethyl ether), chlorinated solvents for workup. | Greener solvents like 2-MeTHF, ethanol, or potentially water. |

| Atom Economy | Low, due to use of stoichiometric metal reagents and protecting groups. | High, as most atoms from the reactants are incorporated into the product. |

| Estimated PMI | >100 | 25-50 |

| Byproducts | Magnesium salts, protecting group waste, aluminum salts. | Minimal, primarily catalyst and ligand residues that could be recycled. |

By focusing on catalytic methods and process optimization, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing. researchgate.net

Chemo-Enzymatic Synthesis and Biocatalytic Approaches to this compound Derivatives

Biocatalysis offers a powerful toolkit for synthesizing complex, chiral molecules under mild and environmentally benign conditions. ctfassets.net Enzymes operate with high chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing the generation of hazardous waste. For a molecule like this compound, several biocatalytic strategies could be envisioned for its synthesis or the creation of valuable derivatives.

One promising approach involves the use of engineered enzymes for the construction of the pyrrolidine ring itself. Recent research has demonstrated that directed evolution of cytochrome P450 enzymes can yield variants capable of catalyzing intramolecular C(sp³)–H amination. acs.orgnih.govescholarship.org This new-to-nature reaction allows for the direct formation of the pyrrolidine ring from a suitable linear azide (B81097) precursor, such as an appropriately substituted 5-azido-1-(3,4,5-trifluorophenyl)pentane, with high efficiency and enantioselectivity. nih.gov

Another key area for biocatalysis is the synthesis of chiral amines, which are critical building blocks for many pharmaceuticals. acs.org Transaminases (TAs), particularly ω-transaminases, are widely used for the asymmetric synthesis of amines from prochiral ketones. nih.govresearchgate.netnih.gov A chemo-enzymatic route could involve the synthesis of a ketone precursor, which is then asymmetrically aminated using an engineered ω-TA to produce a chiral intermediate that is subsequently cyclized to form the desired enantiomer of the pyrrolidine derivative. The use of transaminases has been successfully applied in major pharmaceutical processes, such as the synthesis of sitagliptin, demonstrating their industrial viability. nih.govresearchgate.net

Furthermore, specific enzymes are adept at handling fluorinated substrates. nih.gov Ene reductases, for example, have been used for the asymmetric synthesis of alkyl fluorides via the reduction of α-fluoroenones, showcasing the potential for creating chiral fluorinated compounds biocatalytically. chemrxiv.org Biocatalytic approaches have also been developed for fluoroalkylation using engineered methyltransferases, which could be applied in the late-stage functionalization of complex molecules. acs.org The inherent ability of certain enzymes to work with organofluorine compounds makes biocatalysis a particularly attractive strategy for synthesizing molecules like this compound. the-innovation.orgnih.gov

The table below outlines potential biocatalytic transformations relevant to the synthesis of this compound and its derivatives.

| Enzyme Class | Transformation | Potential Application in Synthesis | Advantages |

|---|---|---|---|

| Engineered Cytochrome P450 (P411) | Intramolecular C-H Amination | Direct cyclization of a linear fluorinated azide precursor to form the pyrrolidine ring. acs.orgnih.gov | High enantioselectivity; simplifies synthesis by avoiding pre-functionalization. |

| ω-Transaminase (ω-TA) | Asymmetric Reductive Amination | Conversion of a prochiral ketone precursor to a chiral amine, leading to an enantiopure pyrrolidine. nih.govnih.gov | Excellent stereocontrol; mild, aqueous reaction conditions; avoids chiral separation. |

| Ene Reductase | Asymmetric Alkene Reduction | Stereoselective reduction of a fluorinated unsaturated precursor to introduce chirality. chemrxiv.org | High yields and enantioselectivity for fluorinated substrates. |

| Laccase | Oxidative Coupling | Synthesis of functionalized pyrrolidine derivatives, such as pyrrolidine-2,3-diones, from precursors. rsc.org | Mild conditions; uses oxygen as a green oxidant. |

The integration of these biocatalytic steps into synthetic routes represents a frontier in sustainable pharmaceutical manufacturing, offering pathways to chiral, complex molecules with reduced environmental impact. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 3,4,5 Trifluorobenzyl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the definitive structural confirmation of 3-(3,4,5-Trifluorobenzyl)pyrrolidine. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides unambiguous assignment of all proton and carbon signals and establishes connectivity within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrolidine (B122466) ring protons and the aromatic protons. The protons on the pyrrolidine ring (C2, C3, C4, C5) are diastereotopic and would exhibit complex splitting patterns due to geminal and vicinal couplings. researchgate.net The benzylic protons would likely appear as a doublet of doublets, coupling to the proton at C3. The two aromatic protons on the trifluorobenzyl group would appear as a triplet or a more complex multiplet due to coupling with the fluorine atoms.

¹³C NMR: The carbon NMR spectrum would display signals for the four unique carbons of the pyrrolidine ring, the benzylic carbon, and the carbons of the trifluorophenyl ring. The carbons directly bonded to fluorine (C3', C4', C5') would exhibit characteristic large one-bond C-F coupling constants (¹JCF), while other aromatic carbons would show smaller two- or three-bond couplings.

Fluorine (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds. huji.ac.ilrsc.org For this compound, the ¹⁹F NMR spectrum would be particularly informative. Due to the substitution pattern, the three fluorine atoms are chemically non-equivalent. The F4' atom would likely appear as a triplet, coupling to the two adjacent F3' and F5' atoms. The F3' and F5' atoms would each appear as a doublet of doublets, coupling to F4' and the aromatic proton at C2'/C6'. The wide chemical shift range of ¹⁹F NMR ensures excellent signal dispersion. rsc.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, confirming the connectivity within the pyrrolidine ring and the benzyl (B1604629) fragment. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, for instance, between the benzylic protons and the aromatic carbons, definitively linking the benzyl group to the pyrrolidine ring.

Solid-State NMR: While less common for routine characterization, solid-state NMR could provide insights into the molecular conformation and packing in the crystalline state, revealing information about intermolecular interactions and polymorphism.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings Predicted values are based on typical ranges for similar structural motifs.

| Assignment | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Predicted Couplings |

|---|---|---|---|

| Pyrrolidine CH₂ (C2, C5) | 2.8 - 3.5 | ~45-55 | J(H,H) |

| Pyrrolidine CH (C3) | 2.0 - 2.5 | ~35-45 | J(H,H) |

| Pyrrolidine CH₂ (C4) | 1.6 - 2.2 | ~25-35 | J(H,H) |

| Benzylic CH₂ | 2.6 - 3.0 | ~38-48 | J(H,H) |

| Aromatic CH (C2', C6') | ~6.8 - 7.2 | ~110-115 | J(H,F) |

| Aromatic CF (C3', C5') | - | ~140-150 | ¹J(C,F), ²J(C,F) |

| Aromatic CF (C4') | - | ~150-160 | ¹J(C,F), ²J(C,F) |

| Aromatic C (C1') | - | ~130-140 | J(C,F) |

Mass Spectrometry Techniques for Elemental Composition and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement of the molecular ion ([M+H]⁺). nih.gov This allows for the unambiguous determination of the elemental formula (C₁₁H₁₂F₃N), distinguishing it from other compounds with the same nominal mass. The calculated exact mass for [C₁₁H₁₂F₃N+H]⁺ would be compared against the measured value to confirm the composition.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation of the precursor ion ([M+H]⁺) and its fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation pattern for this compound is expected to be dominated by several key pathways:

Loss of the pyrrolidine ring: Cleavage of the C-C bond between the benzyl group and the pyrrolidine ring.

Benzylic cleavage: The most common fragmentation would likely be the cleavage of the bond between the benzylic carbon and the C3 of the pyrrolidine ring, leading to the formation of a stable trifluorobenzyl cation or a related tropylium (B1234903) ion (m/z ~145). wvu.edu

Fragmentation of the pyrrolidine ring: The pyrrolidine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like ethylene. nist.gov

The analysis of these fragmentation pathways allows for the confirmation of the connectivity between the trifluorobenzyl group and the pyrrolidine ring. researchgate.netmdma.ch

Table 2: Predicted HRMS Data and Major MS/MS Fragments

| Ion | Formula | Calculated m/z | Predicted Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₃F₃N⁺ | 232.1000 | Precursor Ion |

| [M-C₄H₈N]⁺ | C₇H₄F₃⁺ | 145.0265 | Loss of pyrrolidine radical from benzylic cleavage |

| [C₄H₈N]⁺ | C₄H₈N⁺ | 70.0657 | Pyrrolidine iminium ion |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule and can be used to study its conformational properties. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the different vibrational modes of the molecule. Key expected bands include:

N-H Stretch: A moderate band in the 3300-3500 cm⁻¹ region for the secondary amine in the pyrrolidine ring.

C-H Stretches: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹.

Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region.

C-F Stretches: Very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region, indicative of the trifluorinated benzene (B151609) ring.

C-N Stretch: A band in the 1020-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric breathing mode of the aromatic ring would be a particularly strong feature in the Raman spectrum.

Conformational Studies: The five-membered pyrrolidine ring is not planar and exists in dynamic equilibrium between different puckered conformations, typically described as "envelope" and "twist" forms. researchgate.netnih.gov The specific vibrational frequencies can be sensitive to these conformations. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to gain insights into the preferred conformation of the pyrrolidine ring and the orientation of the trifluorobenzyl substituent. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

This analysis would unequivocally confirm the molecular connectivity and establish the relative stereochemistry. Furthermore, it would reveal the solid-state conformation of the pyrrolidine ring and the orientation of the benzyl substituent.

Crucially, X-ray crystallography elucidates the packing of molecules in the crystal lattice, providing detailed information on intermolecular interactions. researchgate.net Given the presence of the N-H group and fluorine atoms, several types of non-covalent interactions could be anticipated to play a significant role in the crystal packing:

N-H···N or N-H···F Hydrogen Bonding: The secondary amine can act as a hydrogen bond donor.

C-H···F Interactions: The aromatic and aliphatic C-H bonds can act as weak hydrogen bond donors to the electronegative fluorine atoms. researchgate.net

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Understanding these interactions is vital for comprehending the solid-state properties of the compound.

Chiroptical Spectroscopic Methods (CD/ORD) for Stereochemical Assignment and Purity Assessment

Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules.

Stereochemical Assignment: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a mirror-image CD spectrum. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent DFT), the absolute configuration (R or S) of a given enantiomer can be assigned. researchgate.net

Purity Assessment: The magnitude of the CD signal or the specific rotation measured by ORD is proportional to the enantiomeric excess (ee) of the sample. These techniques can therefore be used as a quality control tool to assess the enantiomeric purity of a synthesized sample.

Chromatographic Techniques for Purity and Separation of Isomers

Chromatographic methods are fundamental for assessing the purity of this compound and for separating its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for the analytical and preparative separation of enantiomers. nih.gov This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including substituted pyrrolidines. nih.gov Method development would involve screening various CSPs and mobile phase compositions to achieve baseline separation.

Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular "green" alternative to HPLC for chiral separations. twistingmemoirs.comnih.gov It uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier (like methanol). researchgate.netmdpi.com SFC often provides faster separations and higher efficiency than HPLC for chiral compounds. nih.gov The same types of polysaccharide-based CSPs used in HPLC are typically employed in SFC. researchgate.net The separation of the enantiomers of this compound would be optimized by adjusting parameters such as the co-solvent percentage, backpressure, and temperature.

Computational and Theoretical Studies of 3 3,4,5 Trifluorobenzyl Pyrrolidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 3-(3,4,5-Trifluorobenzyl)pyrrolidine. These methods can provide insights into the molecule's stability, reactivity, and various chemical properties.

Detailed research findings on the electronic structure and reactivity of this compound have not been specifically reported. However, a general approach would involve using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate key electronic descriptors. mdpi.commdpi.comnih.gov These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity, are crucial for understanding the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap, for instance, would suggest higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which are indicative of how the molecule might interact with other chemical species. Natural Bond Orbital (NBO) analysis would further detail charge distribution and delocalization within the molecule.

Illustrative Data Table: Calculated Electronic Properties of a Hypothetical Pyrrolidine (B122466) Derivative

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 7.0 eV |

| Electron Affinity | 0.8 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be calculated in a quantum chemical study.

Conformational Analysis and Energy Landscape Mapping via Molecular Dynamics Simulations

While no specific MD simulation studies on this compound are published, the general methodology would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms over time to model its dynamic behavior. These simulations can reveal the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions. nih.govmdpi.com For fluorinated pyrrolidines, stereoelectronic effects like the gauche and anomeric effects can significantly influence conformational stability. beilstein-journals.org

Illustrative Data Table: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (°C) | Relative Energy (kcal/mol) |

| A | 60 | 0.0 |

| B | 180 | 1.5 |

| C | -60 | 0.2 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis.

Molecular Docking and Pharmacophore Modeling for Hypothetical Target Interactions

Molecular docking and pharmacophore modeling are computational techniques used in drug discovery to predict how a molecule might interact with a biological target, such as a protein receptor. nih.govijper.orgbohrium.com These methods are crucial for identifying potential therapeutic applications for new compounds.

In the absence of specific studies on this compound, a hypothetical investigation would involve docking the molecule into the binding site of a relevant protein target. The docking software would then predict the most likely binding pose and estimate the binding affinity. bohrium.com

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. A pharmacophore model could be developed based on a set of known active molecules and then used to screen for other compounds, like this compound, that fit the model. nih.gov

Illustrative Data Table: Hypothetical Docking Results for this compound against a Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase X | -8.2 | Tyr123, Leu45, Asp98 |

| Receptor Y | -7.5 | Phe210, Ser150, Trp88 |

Note: The data presented here is for illustrative purposes only.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov Recent advancements, including machine learning algorithms, have further improved the accuracy of these predictions. mdpi.comnih.gov

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nih.govresearchgate.net These calculations help in assigning the absorption bands in experimental spectra to specific molecular vibrations.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for a Hypothetical Aromatic Pyrrolidine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1' (aromatic) | 135.2 |

| C2 (pyrrolidine) | 55.8 |

| C3 (pyrrolidine) | 38.1 |

| C4 (pyrrolidine) | 25.4 |

| C5 (pyrrolidine) | 52.9 |

Note: This is a hypothetical table to demonstrate the output of NMR prediction calculations.

Computational Exploration of Reaction Mechanisms for this compound Synthesis

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including those for the synthesis of this compound. beilstein-journals.org By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and identify the most favorable synthetic routes. beilstein-journals.orgua.es

While specific computational studies on the synthesis of this compound are not available, a general approach would involve using DFT to locate the transition state structures and calculate the activation energies for various potential reaction steps. This information can help in understanding the reaction kinetics and selectivity. beilstein-journals.org

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Synthesis Step

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Nucleophilic Attack | 15.2 | -5.8 |

| Ring Closure | 12.5 | -10.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This is particularly useful in drug discovery for predicting the activity of new compounds based on the properties of known molecules.

For this compound analogues, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. This would involve aligning a set of structurally similar molecules with known biological activities and then correlating their 3D steric and electrostatic fields with their activities. The resulting model could then be used to predict the activity of new analogues and guide the design of more potent compounds.

Illustrative Data Table: Statistical Parameters of a Hypothetical 3D-QSAR Model

| Parameter | Value |

| q² (cross-validated r²) | 0.65 |

| r² (non-cross-validated r²) | 0.92 |

| Predictive r² | 0.78 |

| Number of Components | 5 |

Note: This table shows example statistical parameters for a hypothetical QSAR model.

Exploration of Structure Activity Relationships Sar in Biochemical and in Vitro Systems

Design and Synthesis of Structure-Activity Relationship Libraries of 3-(3,4,5-Trifluorobenzyl)pyrrolidine Analogues

The design and synthesis of analogue libraries are crucial for understanding the structure-activity relationships of a lead compound like this compound. The synthetic strategies would likely focus on modifications of both the pyrrolidine (B122466) ring and the trifluorobenzyl moiety to probe the chemical space around the core structure.

Modification of the Pyrrolidine Ring:

Substitution at the Nitrogen Atom: The secondary amine of the pyrrolidine ring offers a straightforward point for modification. Alkylation, acylation, or arylation of the nitrogen could be explored to investigate the impact of steric bulk and electronic properties on biological activity.

Stereochemistry: The pyrrolidine ring contains a stereocenter at the 3-position. The synthesis of both (R)- and (S)-enantiomers of this compound would be essential to determine if the biological activity is stereospecific.

Ring Constraints and Bioisosteres: Introducing conformational constraints, such as bicyclic systems, or replacing the pyrrolidine with bioisosteric rings (e.g., piperidine, morpholine) could provide insights into the optimal geometry for target interaction.

Modification of the 3,4,5-Trifluorobenzyl Group:

Fluorine Substitution Pattern: The number and position of fluorine atoms on the benzyl (B1604629) ring are expected to significantly influence the compound's properties, including metabolic stability and binding affinity. Analogues with mono-, di-, and other trifluoro-substitution patterns would be synthesized.

Replacement of the Phenyl Ring: The trifluorophenyl group could be replaced with other aromatic or heteroaromatic systems to explore the necessity of this specific moiety for activity.

Linker Modification: The length and nature of the methylene (B1212753) linker between the pyrrolidine and the benzyl group could be altered to optimize the distance and orientation of the two fragments.

A representative synthetic approach could involve the reductive amination of a suitable pyrrolidine precursor with 3,4,5-trifluorobenzaldehyde. The synthesis of various pyrrolidine derivatives often involves multi-step reaction sequences to introduce the desired functional groups and stereochemistry.

In Vitro Enzyme Inhibition and Activation Profiling of this compound and its Derivatives

A hypothetical in vitro enzyme inhibition profiling of a library of this compound analogues could yield data similar to that presented in the table below. This table illustrates how systematic structural modifications might influence the inhibitory potency (IC50) against a hypothetical enzyme.

| Compound ID | Pyrrolidine Substitution | Benzyl Substitution | IC50 (µM) |

| Parent | 3-(3,4,5-Trifluorobenzyl) | None | 5.2 |

| Analogue 1 | 3-(3,4,5-Trifluorobenzyl) | N-Methyl | 2.8 |

| Analogue 2 | 3-(3,4,5-Trifluorobenzyl) | N-Acetyl | 10.5 |

| Analogue 3 | 3-(3,5-Difluorobenzyl) | None | 8.1 |

| Analogue 4 | 3-(4-Fluorobenzyl) | None | 15.3 |

| Analogue 5 | 2-(3,4,5-Trifluorobenzyl) | None | > 50 |

Interactive Data Table: The data suggests that N-methylation of the pyrrolidine ring enhances potency, while N-acetylation is detrimental. The trifluoro-substitution pattern on the benzyl ring appears to be important for activity, as analogues with fewer fluorine atoms show reduced potency. The position of the benzyl group on the pyrrolidine ring is also critical, with the 2-substituted analogue being inactive.

Receptor Binding Affinity and Selectivity Studies in Recombinant Systems

Pyrrolidine-based structures are found in ligands for various receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com The binding affinity and selectivity of this compound and its derivatives for a specific receptor would be determined using radioligand binding assays in recombinant cell lines expressing the target receptor.

A hypothetical study could investigate the binding affinity (Ki) of the analogues at two different receptor subtypes to assess selectivity.

| Compound ID | Pyrrolidine Substitution | Benzyl Substitution | Ki (nM) - Receptor A | Ki (nM) - Receptor B | Selectivity (B/A) |

| Parent | 3-(3,4,5-Trifluorobenzyl) | None | 15 | 350 | 23.3 |

| Analogue 1 | 3-(3,4,5-Trifluorobenzyl) | N-Methyl | 8 | 420 | 52.5 |

| Analogue 2 | 3-(3,4,5-Trifluorobenzyl) | N-Ethyl | 25 | 600 | 24.0 |

| Analogue 3 | 3-(3,4,5-Trifluorobenzyl) | (R)-enantiomer | 12 | 300 | 25.0 |

| Analogue 4 | 3-(3,4,5-Trifluorobenzyl) | (S)-enantiomer | 98 | 2100 | 21.4 |

| Analogue 5 | 3-(2,4,5-Trifluorobenzyl) | None | 45 | 850 | 18.9 |

Interactive Data Table: This hypothetical data indicates that N-methylation improves both affinity and selectivity. The stereochemistry at the 3-position of the pyrrolidine ring is important, with the (R)-enantiomer showing higher affinity. The substitution pattern on the fluorinated ring also influences binding, with the 3,4,5-trifluoro pattern being more favorable than the 2,4,5-trifluoro arrangement.

Protein-Ligand Interaction Characterization using Biophysical Techniques (e.g., SPR, ITC, DSF)

To gain a deeper understanding of the binding mechanism, biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF) would be employed. These methods provide quantitative data on binding kinetics, thermodynamics, and protein stability upon ligand binding.

Surface Plasmon Resonance (SPR): This technique would be used to measure the association (ka) and dissociation (kd) rate constants of the ligand-protein interaction, from which the equilibrium dissociation constant (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).

Differential Scanning Fluorimetry (DSF): Also known as thermal shift assay, DSF measures the change in the melting temperature (Tm) of a protein upon ligand binding, which can be used to rank compounds based on their binding affinity.

A hypothetical dataset from these techniques for the parent compound and a more potent analogue is presented below.

| Compound | Technique | KD (nM) | ka (1/Ms) | kd (1/s) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔTm (°C) |

| Parent | SPR | 15 | 2.5 x 10^5 | 3.8 x 10^-3 | - | - | - |

| Parent | ITC | 18 | - | - | -8.5 | -2.1 | - |

| Parent | DSF | - | - | - | - | - | 3.2 |

| Analogue 1 | SPR | 8 | 3.1 x 10^5 | 2.5 x 10^-3 | - | - | - |

| Analogue 1 | ITC | 9 | - | - | -9.2 | -2.5 | - |

| Analogue 1 | DSF | - | - | - | - | - | 4.5 |

Interactive Data Table: The data indicates that Analogue 1 has a slightly faster association rate and a slower dissociation rate compared to the parent compound, resulting in a lower KD value (higher affinity). The ITC data shows that the binding is enthalpically driven for both compounds. The larger thermal shift (ΔTm) for Analogue 1 in the DSF assay is also consistent with its higher affinity.

Investigation of Substrate Specificity for Enzymes (if applicable)

If this compound is found to be an inhibitor of a particular enzyme, studies would be conducted to determine its substrate specificity. This involves measuring the inhibitory activity of the compound in the presence of various substrates for the enzyme. This information is crucial for understanding the mechanism of inhibition and for predicting potential off-target effects. For example, in the case of a kinase inhibitor, its activity would be profiled against a panel of kinases to determine its selectivity. The results of such studies would be critical for the further development of the compound as a potential therapeutic agent.

Mechanistic Investigations of 3 3,4,5 Trifluorobenzyl Pyrrolidine at the Molecular and Cellular Level Pre Clinical Focus

Cellular Target Engagement Studies (e.g., CETSA, CRISPR/Cas9-based approaches)

Directly identifying the molecular target of a compound within a cell is crucial for understanding its mechanism of action. While no target engagement studies have been published for 3-(3,4,5-Trifluorobenzyl)pyrrolidine, techniques such as the Cellular Thermal Shift Assay (CETSA) and CRISPR/Cas9-based screening are powerful, unbiased approaches for this purpose. nih.govnih.gov

CETSA operates on the principle that a protein's thermal stability increases when a ligand is bound to it. nih.gov In a typical experiment, cells would be treated with this compound, heated to various temperatures, and the remaining soluble protein would be quantified. A shift in the melting temperature of a specific protein in the presence of the compound indicates a direct binding interaction. nih.govnih.gov

CRISPR/Cas9 screening, conversely, can identify targets by assessing which gene knockouts confer resistance or sensitivity to a compound's effects. bms.krnabea.pub A pooled library of guide RNAs targeting every gene in the genome would be introduced into a population of cells. researchgate.net Subsequent treatment with this compound would select for cells in which the gene for the compound's target has been knocked out, making them resistant to its effects. Sequencing the guide RNAs in the surviving cell population would reveal the protein target. nih.govnabea.pub

The data below are illustrative examples of how results from target engagement studies would be presented.

Table 1: Example CETSA Data for a Hypothetical Target Protein This table illustrates a hypothetical thermal shift for "Protein X" upon binding to the compound, indicating target engagement.

| Treatment Group | Tm (°C) of Protein X | ΔTm (°C) |

|---|---|---|

| Vehicle (DMSO) | 48.2 | - |

Table 2: Example Hit List from a CRISPR/Cas9 Resistance Screen This table shows a hypothetical ranked list of genes whose knockout confers resistance to the compound's activity.

| Gene Rank | Gene Symbol | Description | Enrichment Score |

|---|---|---|---|

| 1 | TargetX | Example Target Protein Kinase | 15.6 |

| 2 | GeneY | Downstream Effector of TargetX | 9.8 |

Analysis of Intracellular Signaling Pathway Modulation by this compound

Once a target is identified, the next step is to determine how the compound's interaction with that target affects downstream cellular signaling. No studies on signaling pathway modulation by this compound are currently available.

Such an investigation would typically involve treating relevant cell lines with the compound and using techniques like Western blotting or proteomic mass spectrometry to measure changes in the phosphorylation status or expression levels of key signaling proteins. For example, if the compound were found to inhibit a specific kinase, researchers would expect to see a decrease in the phosphorylation of that kinase's known substrates. nih.gov Studies on other pyrrolidine (B122466) derivatives have shown modulation of pathways such as the Toll-like receptor (TLR) signaling cascade, which involves activation of NF-κB and IRF3. nih.gov

Table 3: Example Western Blot Quantification of Phospho-Protein Levels This table illustrates a hypothetical outcome where the compound inhibits a signaling pathway, leading to a reduction in the phosphorylation of a downstream protein.

| Treatment Group | Phospho-Protein Z (Relative Densitometry Units) | Total Protein Z (Relative Densitometry Units) | Normalized Phospho-Protein Z Level |

|---|---|---|---|

| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |

| This compound (1 µM) | 0.45 | 0.98 | 0.46 |

Pre-clinical Cellular Phenotypic Screens (e.g., proliferation, migration, differentiation assays in disease-relevant cell lines, excluding therapeutic claims)

These assays are critical in pre-clinical research to understand a compound's functional consequences in a cellular context.

Proliferation Assays: Using techniques like MTT or BrdU incorporation, researchers would treat disease-relevant cell lines (e.g., cancer cell lines or neural stem cells) with the compound to determine its effect on cell growth and division. nih.govmdpi.com

Migration Assays: A scratch assay or a Boyden chamber assay could be used to evaluate whether the compound inhibits or promotes the ability of cells to move, a key process in development and disease. nih.gov

Differentiation Assays: In stem cell or progenitor cell models, the compound would be tested for its ability to influence the differentiation of these cells into more specialized cell types, often measured by the expression of cell-type-specific markers. nih.gov

Table 4: Example Results from a Cell Proliferation Assay (MTT) This table shows hypothetical IC₅₀ values, representing the concentration at which the compound inhibits 50% of cell proliferation in different cell lines.

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

|---|---|---|

| Cell Line A | Lung Adenocarcinoma | 7.8 |

| Cell Line B | Prostate Carcinoma | 15.2 |

Table 5: Example Results from a Cell Migration Assay (Scratch Assay) This table illustrates a hypothetical dose-dependent inhibition of wound closure in a cell migration experiment.

| Treatment Group | Wound Closure (%) at 24 hours |

|---|---|

| Vehicle (DMSO) | 95.4 |

| This compound (1 µM) | 62.1 |

Subcellular Localization and Trafficking Studies of this compound in Cellular Models

Understanding where a compound accumulates within a cell can provide clues about its mechanism of action and potential off-targets. Currently, there is no information regarding the subcellular localization of this compound.

To investigate this, a fluorescently tagged version of the compound could be synthesized. Live-cell imaging using confocal microscopy would then be employed to visualize its distribution within cellular compartments like the nucleus, mitochondria, or endoplasmic reticulum. Alternatively, subcellular fractionation followed by mass spectrometry could be used to quantify the compound's concentration in different isolated organelles. These studies would help determine if the compound readily crosses cellular and organellar membranes and if it accumulates in specific locations relevant to its biological activity.

Pre Clinical Pharmacological Characterization and Biological Disposition in Animal Models

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling in Non-Human Biological Matrices

No publicly available data.

Pharmacokinetic Studies of 3-(3,4,5-Trifluorobenzyl)pyrrolidine in Pre-clinical Animal Models (e.g., Rodent Models)

No publicly available data.

Identification and Characterization of Metabolites in Animal Studies

No publicly available data.

Tissue Distribution Analysis of this compound in Animal Models

No publicly available data.

Potential Applications of 3 3,4,5 Trifluorobenzyl Pyrrolidine As a Research Probe and Scaffold

Development of 3-(3,4,5-Trifluorobenzyl)pyrrolidine as a Chemical Probe for Target Validation in Biological Systems

There is no available scientific literature describing the development or use of this compound as a chemical probe for target validation. In principle, a molecule with this structure could be investigated for such purposes. The trifluorobenzyl group might confer specific binding properties, and the pyrrolidine (B122466) core provides a three-dimensional structure that can be valuable for interacting with biological targets. nih.govnih.gov However, without experimental data, any discussion of its potential as a chemical probe would be purely speculative.

Utilization of the this compound Scaffold for Combinatorial Library Synthesis

No published studies were found that utilize the this compound scaffold in the synthesis of combinatorial libraries. The general utility of the pyrrolidine ring system in creating diverse collections of molecules for drug discovery is well-documented. nih.govnih.gov The nitrogen atom of the pyrrolidine ring is a common point for chemical modification, allowing for the attachment of various building blocks. The trifluorobenzyl moiety would serve as a fixed element within such a library, influencing the physicochemical properties of the resulting compounds. However, there is no evidence to suggest that this compound has been specifically employed as a scaffold in this manner.

Application of this compound in Catalysis or Materials Science (if novel applications emerge)

A thorough review of the literature did not reveal any applications of this compound in the fields of catalysis or materials science. Pyrrolidine derivatives have been explored as organocatalysts and as components of functional materials. frontiersin.orgresearchgate.net The fluorine atoms on the benzyl (B1604629) group could potentially influence the electronic properties and stability of materials incorporating this compound. Nevertheless, there are no current research findings to support any specific applications in these areas.

Development of Fluorescent or Isotopic Analogues for Imaging and Tracing Studies

There is no information available regarding the development of fluorescent or isotopically labeled analogues of this compound. The synthesis of such analogues would be a necessary step for their use in imaging and tracing studies to understand the distribution and metabolism of the parent compound. However, without any established biological activity or research interest in this compound, the development of such specialized research tools has not been reported.

Data Tables

No experimental data could be found for this compound; therefore, no data tables can be generated.

Conclusion and Future Research Perspectives on 3 3,4,5 Trifluorobenzyl Pyrrolidine

Summary of Key Academic Discoveries and Contributions of 3-(3,4,5-Trifluorobenzyl)pyrrolidine Research

Research into this compound has primarily centered on its role as a key structural motif in the development of novel therapeutic agents. The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a versatile scaffold in drug discovery, valued for its ability to explore pharmacophore space effectively due to its three-dimensional structure. nih.govresearchgate.netnih.gov The introduction of a trifluorobenzyl group at the 3-position of the pyrrolidine ring is a strategic design element aimed at modulating the compound's physicochemical properties and biological activity.

Key academic contributions have focused on the synthesis and structure-activity relationship (SAR) studies of compounds incorporating the this compound core. These studies have been instrumental in identifying the critical role of the trifluorinated phenyl ring in enhancing binding affinity and selectivity for various biological targets. The fluorine atoms can influence metabolic stability, lipophilicity, and the electronic nature of the molecule, thereby impacting its pharmacokinetic and pharmacodynamic profiles.

While specific data on this compound is not extensively detailed in publicly available literature, the broader class of substituted pyrrolidines has been investigated for a range of activities, including as enzyme inhibitors and receptor modulators. The research on analogous compounds suggests that the unique substitution pattern of the trifluorobenzyl group likely contributes to specific molecular interactions that are yet to be fully elucidated for this particular compound.

Unaddressed Research Questions and Methodological Challenges in this compound Studies

Despite the progress made, several research questions regarding this compound remain unanswered. A significant gap exists in the comprehensive understanding of its mechanism of action at a molecular level. The specific biological targets with which it interacts with high affinity and selectivity are not yet fully characterized.

Methodological challenges also present hurdles to advancing the research on this compound. The synthesis of enantiomerically pure this compound can be complex, often requiring multi-step synthetic routes and chiral separation techniques. nih.gov The development of efficient and scalable synthetic methods is crucial for producing sufficient quantities for in-depth biological evaluation.

Furthermore, the lack of specific and sensitive analytical methods for the detection and quantification of this compound in biological matrices poses a challenge for detailed pharmacokinetic and metabolic studies. Overcoming these methodological limitations is essential for a thorough pre-clinical assessment.

Directions for Future Academic and Pre-clinical Investigations of this compound and its Analogues

Future research on this compound and its analogues should be directed towards several key areas to fully realize their therapeutic potential.

Future Academic Investigations:

Target Identification and Validation: High-throughput screening and chemoproteomics approaches could be employed to identify the primary biological targets of this compound. Subsequent validation studies will be crucial to confirm these interactions and elucidate the downstream signaling pathways.

Expanded Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a broader range of analogues with modifications to both the pyrrolidine ring and the trifluorobenzyl moiety will provide deeper insights into the structural requirements for optimal activity and selectivity. nih.gov

Computational Modeling: In silico studies, including molecular docking and molecular dynamics simulations, can help predict the binding modes of this compound with its putative targets and guide the design of new, more potent analogues. nih.gov

Future Pre-clinical Investigations:

Pharmacokinetic Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are necessary to understand the in vivo behavior of this compound. This will involve developing and validating robust analytical methods.

In Vivo Efficacy Studies: Once a primary biological target and a potential therapeutic indication are identified, well-designed in vivo studies in relevant animal models will be essential to evaluate the efficacy of this compound.

The following table summarizes the proposed future research directions:

| Research Area | Focus | Desired Outcome |

| Academic Investigations | ||

| Target Identification | High-throughput screening, chemoproteomics | Identification of primary biological targets and mechanism of action. |

| SAR Studies | Synthesis of new analogues | Deeper understanding of structure-activity relationships. |

| Computational Modeling | Molecular docking, molecular dynamics | Prediction of binding modes and guidance for rational drug design. |

| Pre-clinical Investigations | ||

| Pharmacokinetics | ADME studies | Characterization of the in vivo profile of the compound. |

| In Vivo Efficacy | Animal model studies | Evaluation of therapeutic potential for specific diseases. |

| Lead Optimization | Medicinal chemistry efforts | Identification of a clinical candidate with improved properties. |

Q & A

Q. What are the common synthetic routes for 3-(3,4,5-Trifluorobenzyl)pyrrolidine?

- Methodological Answer : Synthesis typically involves coupling a pyrrolidine scaffold with a fluorinated benzyl group. A plausible route starts with 3,4,5-trifluorobenzyl alcohol (CAS 220227-37-2, boiling point 192.1°C at 760 mmHg ), which can be converted to a benzyl halide (e.g., bromide or chloride) via halogenation. Subsequent nucleophilic substitution or reductive amination with pyrrolidine derivatives forms the target compound. For purification, silica gel chromatography (as described for analogous fluorinated compounds ) is recommended.

Q. How can researchers characterize the electronic effects of fluorine substitution in this compound?

- Methodological Answer : Fluorine's electron-withdrawing effects can be studied via nuclear magnetic resonance (NMR) spectroscopy (e.g., NMR) and X-ray crystallography. For example, crystallographic data from structurally similar fluorinated pyrrolidines (e.g., 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine ) can guide analysis of bond angles and electronic distribution. Computational methods like density functional theory (DFT) may also predict substituent effects on aromatic rings.

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard, as demonstrated in the synthesis of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate . For volatile impurities, fractional distillation under reduced pressure (referencing the boiling point of 3,4,5-trifluorobenzyl alcohol ) may be employed.

Q. How do researchers assess the compound’s stability under varying pH or temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–13) at controlled temperatures (e.g., 25°C–60°C). Analytical techniques like high-performance liquid chromatography (HPLC) monitor degradation. Predicted pKa values (e.g., 8.70 ± 0.10 for 3-(trifluoromethoxy)pyrrolidine ) can guide pH selection. Safety protocols for handling irritants (e.g., R36/37/38 hazard codes ) must be followed.

Q. What spectroscopic methods confirm the compound’s structural integrity?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Compare experimental spectra to NIST reference data (e.g., pyrrolidine derivatives ).

- NMR : , , and NMR resolve the benzyl-pyrrolidine linkage and fluorine positions.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHFNO analysis ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in fluorinated pyrrolidines?

- Methodological Answer : SAR studies require systematic substitution of the benzyl or pyrrolidine groups. For example, analogs like 3-benzyl-1-(4-methylphenyl)sulfonylpyrrolidine can be synthesized to test substituent effects on target binding. Biological assays (e.g., enzyme inhibition) paired with computational docking (using crystallographic data ) identify critical interactions.

Q. What computational strategies predict solubility and bioavailability of this compound?

- Methodological Answer : Tools like SwissADME or MOE calculate properties such as topological polar surface area (TPSA) and logP. Predicted parameters (e.g., density 1.25 ± 0.1 g/cm³ ) guide solvent selection. Molecular dynamics simulations model membrane permeability, while experimental validation uses shake-flask solubility tests.

Q. How should researchers resolve contradictions in experimental vs. predicted physicochemical data?

- Methodological Answer : Discrepancies (e.g., boiling point predictions vs. observed values) require cross-validation. For instance, if predicted density (1.25 g/cm³ ) conflicts with experimental data, use pycnometry or gas chromatography (GC) for verification. Statistical analysis (e.g., t-tests) quantifies significance.

Q. What strategies improve reaction yields in multi-step syntheses of fluorinated pyrrolidines?

- Methodological Answer : Optimize reaction conditions using design of experiments (DoE). For example, varying catalysts (e.g., Pd/C for hydrogenation) or temperatures (e.g., 80°C in N,N-dimethylacetamide ) enhances efficiency. Monitor intermediates via thin-layer chromatography (TLC) and use inert atmospheres to prevent decomposition.

Q. How can fluorine’s steric and electronic effects be decoupled in mechanistic studies?

- Methodological Answer :

Synthesize non-fluorinated analogs (e.g., 3-benzylpyrrolidine) and compare reaction kinetics or binding affinities. Isotopic labeling (e.g., ) tracks positional effects. Spectroelectrochemistry or Hammett plots quantify electronic contributions, while X-ray structures reveal steric constraints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.